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Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

This guide provides a detailed comparison of the clinical performance of Lsz-102 as a
monotherapy versus in combination with other targeted agents for the treatment of Estrogen
Receptor-Positive (ER+) breast cancer. The data presented is based on the findings from the
Phase I/lb clinical trial NCT02734615, which evaluated the safety and efficacy of Lsz-102 alone
and in combination with the CDK4/6 inhibitor ribociclib or the PI3Ka inhibitor alpelisib in heavily
pretreated patients.

Executive Summary

Lsz-102, an oral selective estrogen receptor degrader (SERD), has been investigated as a
novel endocrine therapy for ER+ breast cancer. Clinical data from the NCT02734615 study
indicates that while Lsz-102 monotherapy has a manageable safety profile, its clinical activity is
modest in a heavily pretreated patient population. However, when combined with either
ribociclib or alpelisib, Lsz-102 demonstrates significantly improved efficacy, suggesting a
synergistic effect in overcoming endocrine resistance. The combination of Lsz-102 with
ribociclib, in particular, showed the most promising clinical activity.

Data Presentation
Table 1: Efficacy of Lsz-102 Monotherapy vs.
Combination Therapies[1][2][3]
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L. . Median
Objective Clinical .
Number of . Progression-
Treatment Arm . Response Benefit Rate .
Patients (n) Free Survival
Rate (ORR) (CBR)
(PFS) (months)
Arm A: Lsz-102
78 1.3% 9.1% 1.8
Monotherapy
Arm B: Lsz-102
- 76 15.8% 35.5% 6.2
+ Ribociclib
Arm C: Lsz-102
39 5.4% 18.9% 35

+ Alpelisib

Table 2: Safety and Tolerability - Most Common Adverse

Events[1]
Treatment Arm Common Adverse Events
Gastrointestinal toxicities (nausea, vomiting,
All Arms

diarrhea, decreased appetite)

o Neutropenia, Aspartate aminotransferase
Arm B: Lsz-102 + Ribociclib .
abnormalities

Arm C: Lsz-102 + Alpelisib Hyperglycemia, Skin rash

Experimental Protocols

The clinical data presented is from the multicenter, open-label, Phase I/Ib dose-escalation
study NCT02734615.

Patient Population: The study enrolled heavily pretreated adult patients with a confirmed
diagnosis of ER-positive breast cancer who had shown evidence of progression after endocrine
therapy for metastatic disease or progression while on or within 12 months of completing
adjuvant therapy.[1] For all arms, prior treatment with fulvestrant, a CDK4/6 inhibitor, or
chemotherapy was permitted. For Arm C (Lsz-102 + alpelisib), patients with or without PIK3CA
mutations were eligible, but no prior treatment with PI3K, mTOR, or AKT inhibitors was allowed.

[1]
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Dosing Regimens:

e Arm A (Monotherapy): Patients received Lsz-102 at doses ranging from 200 to 900 mg once

daily.

o Arm B (Combination with Ribociclib): Patients received Lsz-102 at doses ranging from 200
to 600 mg once daily plus ribociclib at doses ranging from 300 to 600 mg per day.

e Arm C (Combination with Alpelisib): Patients received Lsz-102 at doses ranging from 300 to
450 mg once daily plus alpelisib at doses ranging from 200 to 300 mg per day.

Endpoints: The primary objectives of the study were to characterize the safety and tolerability
of Lsz-102 alone or in combination and to identify the recommended doses for expansion. Key
secondary outcomes included investigator-assessed clinical response based on RECIST v1.1

criteria.

Mandatory Visualization
Signaling Pathways and Drug Intervention Points
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Caption: Signaling pathways in ER+ breast cancer and points of therapeutic intervention.
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Experimental Workflow of the NCT02734615 Trial
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Caption: Simplified workflow of the NCT02734615 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b608664?utm_src=pdf-body-img
https://www.benchchem.com/product/b608664?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 1. onclive.com [onclive.com]

 To cite this document: BenchChem. [Lsz-102 Combination Therapy vs. Monotherapy in ER+
Breast Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608664+#l|sz-102-combination-therapy-vs-
monotherapy-clinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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